

Technical Guide: Solubility Profile of 6-Chloro-2-fluoro-3-methylphenol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 6-Chloro-2-fluoro-3-methylphenol

CAS No.: 261762-91-8

Cat. No.: B1586198

[Get Quote](#)

Executive Summary

6-Chloro-2-fluoro-3-methylphenol is a tri-substituted phenolic intermediate characterized by high lipophilicity and weak acidity. Its solubility behavior is governed by the competing effects of the hydrophilic hydroxyl group and the lipophilic chloro-, fluoro-, and methyl- substituents.

- **Primary Solvents:** High solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol).
- **Reaction Media:** Compatible with chlorinated solvents (DCM, Chloroform) and ethers (THF, 1,4-Dioxane).
- **Purification:** Recrystallization is best achieved using non-polar/polar solvent pairs (e.g., Heptane/Ethyl Acetate).
- **Aqueous Behavior:** Practically insoluble in neutral water; soluble in alkaline aqueous solutions (pH > 10) due to phenolate formation.

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for selecting the correct solvent system.^[1]

Property	Value / Prediction	Mechanistic Insight
Physical State	Crystalline Solid	High lattice energy typical of para/ortho-halogenated phenols.
Melting Point	~45–65 °C (Predicted*)	Analogous to 4-chloro-3-methylphenol (MP: 64–66 °C).
LogP (Lipophilicity)	3.1 – 3.5	The Cl and F substituents significantly increase hydrophobicity compared to m-cresol.
pKa (Acidity)	~8.5 – 9.0	More acidic than m-cresol (pKa 10.1) due to electron-withdrawing Cl and F atoms stabilizing the phenoxide anion.
H-Bond Donors	1 (Phenolic OH)	Capable of H-bonding with protic solvents and acceptors (ketones, ethers).

*Prediction based on Structural Activity Relationship (SAR) with 4-chloro-3-methylphenol and 2,4-dichloro-6-methylphenol.

Solubility in Organic Solvents[2]

A. Polar Aprotic Solvents (High Solubility)

Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile.

- Mechanism: These solvents disrupt the intermolecular hydrogen bonding of the phenol solid while stabilizing the dipole of the C-Cl and C-F bonds.
- Application: Ideal for nucleophilic substitution reactions or preparing stock solutions (>100 mg/mL).

B. Polar Protic Solvents (High Solubility)

Solvents: Methanol, Ethanol, Isopropanol.

- Mechanism: The solvent acts as both a hydrogen bond donor and acceptor, interacting strongly with the phenolic hydroxyl group.
- Application: Useful for transfer, dilution, and as the "good" solvent in recrystallization pairs.

C. Chlorinated & Ethereal Solvents (Moderate to High Solubility)

Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), 1,4-Dioxane.

- Mechanism: Excellent solvation of the lipophilic aromatic core (Cl/F/Me substituents) via Van der Waals forces.
- Application: Standard media for synthetic organic chemistry (e.g., bromination, coupling).

D. Non-Polar Solvents (Low to Moderate Solubility)

Solvents: Hexanes, Heptane, Toluene.

- Mechanism: Solubility is limited at room temperature due to the polarity of the hydroxyl group but increases significantly with heat.
- Application: Toluene is an excellent solvent for azeotropic drying. Hexanes/Heptane act as anti-solvents for precipitation.

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility

Determination

Use this protocol to generate precise quantitative data (mg/mL) for your specific batch.

- Preparation: Weigh ~50 mg of **6-Chloro-2-fluoro-3-methylphenol** into a 4 mL glass vial.
- Solvent Addition: Add 1.0 mL of the target solvent.

- Equilibration: Cap tightly and agitate (vortex or shaker) for 24 hours at 25 °C.
 - Visual Check: If fully dissolved, add more solid until a precipitate persists.
- Sampling: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.
- Quantification: Remove supernatant, dilute 100x in Methanol, and analyze via HPLC (UV detection at 270–280 nm).

Protocol B: Recrystallization (Purification)

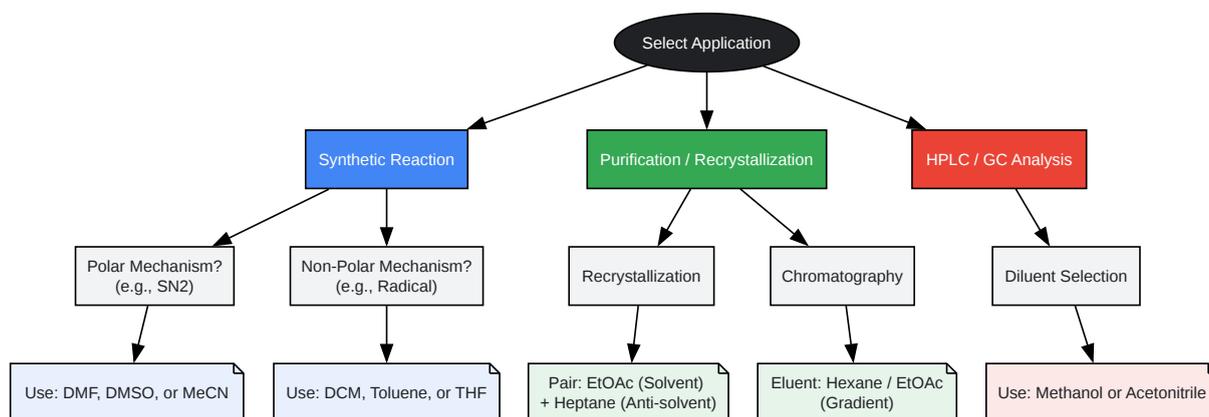
The "Two-Solvent" method is recommended for high purity.

- Dissolution: Dissolve crude solid in a minimum amount of hot Ethyl Acetate (boiling).
- Anti-Solvent Addition: Slowly add hot Heptane dropwise to the boiling solution until a faint turbidity (cloudiness) persists.
- Clarification: Add 1–2 drops of hot Ethyl Acetate to clear the solution.
- Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, cool in an ice bath (0 °C) for 30 minutes.
- Isolation: Filter crystals via vacuum filtration and wash with cold Heptane.

Visualizations

Figure 1: Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the intended application.



[Click to download full resolution via product page](#)

Caption: Decision matrix for selecting solvents based on experimental goals (Synthesis, Purification, or Analysis).

Figure 2: pH-Dependent Solubility Workflow

This diagram illustrates the extraction strategy utilizing the acidity of the phenol.



[Click to download full resolution via product page](#)

Caption: Acid-Base extraction workflow leveraging the pKa (~8.5) of **6-Chloro-2-fluoro-3-methylphenol**.

Safety & Handling

- Hazards: Like p-chlorocresol, this compound is likely toxic by ingestion and a severe skin/eye irritant.[2] The presence of fluorine may increase skin absorption.

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle strictly within a fume hood to avoid inhalation of dust.
- Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1732, 4-Chloro-3-methylphenol. Retrieved from [\[Link\]](#)
- Chemical-Suppliers. (2025). Inquiry on **6-Chloro-2-fluoro-3-methylphenol**. Retrieved from [\[Link\]](#)
- Komsta, Ł. et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Retrieved from [\[Link\]](#)
- Shields, G. C. et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. 2-Chloro-6-methylphenol | C₇H₇ClO | CID 6898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Solubility Profile of 6-Chloro-2-fluoro-3-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586198#6-chloro-2-fluoro-3-methylphenol-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com